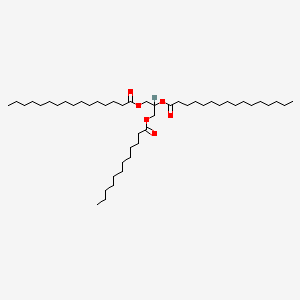
Disodium dodecanedioate
Overview
Description
Disodium dodecanedioate is a chemical compound with the molecular formula C12H20Na2O4 . It is also known as the sodium salt of dodecanedioic acid . Dodecanedioic acid is a dicarboxylic acid with the formula (CH2)10(CO2H)2 .
Synthesis Analysis
The synthesis of Disodium dodecanedioate involves the reaction of dodecanedioic acid with a sodium hydroxide solution .Molecular Structure Analysis
The molecular structure of Disodium dodecanedioate consists of 12 carbon atoms, 20 hydrogen atoms, 2 sodium atoms, and 4 oxygen atoms . The average mass of the molecule is 274.264 Da .Physical And Chemical Properties Analysis
Disodium dodecanedioate appears as a white to pale yellow solid . It is soluble in water and is stable under normal conditions . The molecular weight of Disodium dodecanedioate is 274.26 .Scientific Research Applications
Micellar Properties and Synthesis
Disodium dodecanedioate, in its specific form as Disodium (2-Undecyl-1,3-Dioxane-5,5-Diyl)-Dicarboxylate, has been synthesized and studied for its critical micelle concentration (CMC). This research provides insights into the micellar properties of this compound, which can be crucial for applications in areas like drug delivery systems and nanotechnology (Xian, 2002).
Role in Fermentation and Biotransformation
The compound has been examined in the context of fermentation processes. For example, the effect of mineral salts, including disodium hydrogen phosphate, on the production of dodecanedioic acid by Candida tropicalis has been studied. This research contributes to understanding how different salts can influence the yield of dodecanedioic acid, a key chemical in various industrial applications (Zhendon, 2015).
Thermal Energy Storage Applications
Disodium hydrogenphosphate dodecahydrate has been investigated for its potential in long-term, supercooled thermal energy storage (Super-TES) systems. Such systems are crucial for sustainable energy solutions, and understanding the thermophysical properties of materials like disodium hydrogenphosphate dodecahydrate can significantly contribute to the development of more efficient energy storage technologies (Hirano et al., 2001).
Biotransformation for Sustainable Chemical Production
Dodecanedioic acid, produced from dodecanoic acid methyl ester (derived from coconut oil), has been explored for its biotransformation by Candida tropicalis. This research is essential for developing more sustainable and eco-friendly production methods for important industrial chemicals like dodecanedioic acid (Funk et al., 2017).
Enhanced Properties in Phase-Change Materials
The addition of thickening agents to disodium hydrogen phosphate dodecahydrate (DHPD) has been studied to improve the supercooling and phase-separation properties of hydrated phase-change salts. This research is pivotal for enhancing the efficiency and stability of materials used in heat-storage technology, a critical component in renewable energy systems (Luo et al., 2022).
Metabolic Studies and Medical Applications
Disodium dodecanedioate has also been studied in the context of liver metabolism. The metabolism of this compound spans both peroxisomes and mitochondria, and it can be a potential substrate for anaplerotic therapy in certain metabolic disorders (Jin et al., 2015).
Safety and Hazards
Disodium dodecanedioate is considered a flammable material in its solid form . It can cause irritation to the skin, eyes, and respiratory system . When burned, it can produce harmful combustion products such as carbon monoxide and carbon dioxide . It should not come into contact with strong oxidants as this can cause it to burn .
properties
IUPAC Name |
disodium;dodecanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4.2Na/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEMKOBYVAMCDD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)[O-])CCCCC(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
693-23-2 (Parent) | |
| Record name | Disodium dodecanedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031352393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40916454 | |
| Record name | Disodium dodecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40916454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium dodecanedioate | |
CAS RN |
31352-39-3, 94108-48-2 | |
| Record name | Disodium dodecanedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031352393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanedioic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094108482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium dodecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40916454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium dodecanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dodecanedioic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![[[(2S,4R)-5-(6-aminopurin-9-yl)-3-azido-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1206013.png)